![molecular formula C23H16ClN3O3S B2712231 N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 921853-98-7](/img/structure/B2712231.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

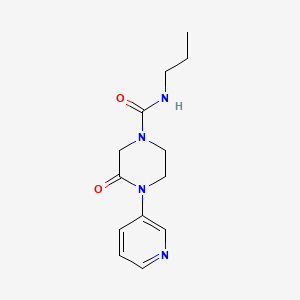

Beschreibung

“N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . .Molecular Structure Analysis

The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromatic nucleus of the compound contains 12C , and the thiazole contains 3C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds . The reactions result in the formation of new C-N and C-S bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using techniques like NMR and IR spectroscopy . The compounds show characteristic peaks for various functional groups in their IR spectra .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

The compound has been utilized in the synthesis of novel chemical structures, particularly in the field of heterocyclic chemistry. For instance, it has been used in the creation of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone. These compounds exhibit properties like anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

2. Antimicrobial Activity

The compound plays a role in the synthesis of new pyridine derivatives, which are important in antimicrobial research. These derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (Patel et al., 2011).

3. Cancer Research

In cancer research, derivatives of this compound have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Such inhibitors demonstrate promising pharmacokinetic properties and in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

4. Synthesis of Novel Heterocyclic Compounds

It has been utilized in the synthesis of a variety of novel polycyclic heteroaromatic compounds. These compounds include those where the benzofuran ring is fused or bound to other heterocyclic structures, demonstrating the compound's versatility in creating complex chemical structures (Patankar et al., 2008).

5. Application in Molluscicidal Research

This compound and its derivatives have also found applications in molluscicidal research, particularly in the development of compounds effective against snails that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).

6. Fluorescence Studies and Anticancer Activity

The compound's derivatives have been synthesized for studies in fluorescence properties and their potential anticancer activities. This illustrates its application in developing diagnostic tools and therapeutic agents (Vellaiswamy & Ramaswamy, 2017).

7. Antisecretory and Cytoprotective Properties

Derivatives of this compound have been synthesized and evaluated as potential antisecretory and cytoprotective agents, indicating their potential use in the treatment of conditions like ulcers (Starrett et al., 1989).

Wirkmechanismus

While the specific mechanism of action for “N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide” is not available, similar compounds have been found to exhibit anti-inflammatory properties . They inhibit COX-1 and COX-2, and show inhibition of albumin denaturation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that benzothiazole derivatives have shown promising anti-tubercular activity . They have been found to inhibit the growth of M. tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .

Cellular Effects

Preliminary studies suggest that benzothiazole derivatives may have anti-inflammatory properties . These compounds have been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit the COX-1 and COX-2 enzymes . This inhibition could be due to the compound binding to these enzymes, thereby preventing them from catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O3S/c1-29-17-8-2-6-15-11-18(30-21(15)17)22(28)27(13-14-5-4-10-25-12-14)23-26-20-16(24)7-3-9-19(20)31-23/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZFUAIVTQPLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)

![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)